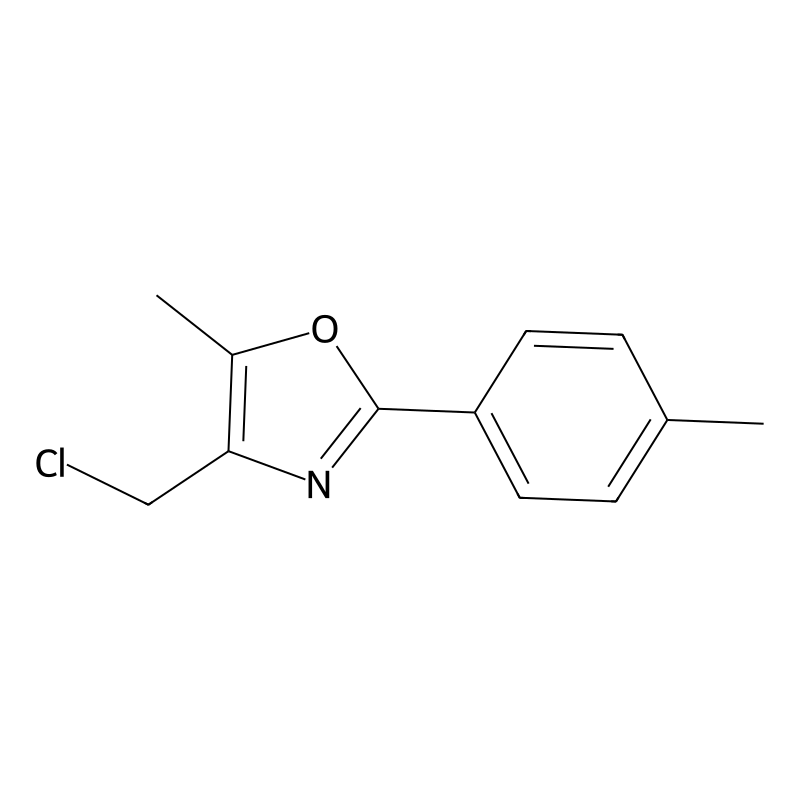

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is a chemical compound with the molecular formula C12H12ClNO and a molecular weight of 221.68 g/mol. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the chloromethyl group at position 4 and a methylphenyl group at position 2 contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .

The reactivity of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole can be attributed to its functional groups. The chloromethyl group is particularly reactive, allowing for nucleophilic substitution reactions. Common reactions include:

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives.

- Electrophilic Aromatic Substitution: The methylphenyl group can undergo electrophilic substitution reactions, allowing for further functionalization of the aromatic ring.

- Cyclization Reactions: Under certain conditions, this compound may participate in cyclization reactions to form more complex heterocycles.

The synthesis of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole typically involves the following steps:

- Formation of the Oxazole Ring: A precursor compound containing an appropriate carboxylic acid or aldehyde can be reacted with an amine in the presence of a dehydrating agent to form the oxazole ring.

- Chloromethylation: The introduction of the chloromethyl group can be achieved using chloromethyl methyl ether or similar reagents under acidic conditions.

- Methylation: The methyl group at position 5 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods allow for the efficient synthesis of this compound while maintaining high yields and purity .

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole has several potential applications:

- Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting various diseases.

- Material Science: Its unique properties could be explored in creating advanced materials with specific functionalities.

- Chemical Intermediates: This compound can act as an intermediate in synthesizing more complex organic molecules.

Several compounds share structural similarities with 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole | Structure | Contains a different phenyl substitution (3-methyl) |

| 2-Methyl-5-(methylthio)-1,3-oxazole | Structure | Contains a thiomethyl group instead of chloromethyl |

| 4-Methoxy-5-methyl-2-(4-methylphenyl)-1,3-oxazole | Structure | Features a methoxy group instead of chloromethyl |

The unique combination of the chloromethyl and methylphenyl groups in 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole distinguishes it from these similar compounds, potentially imparting distinct chemical reactivity and biological activity .